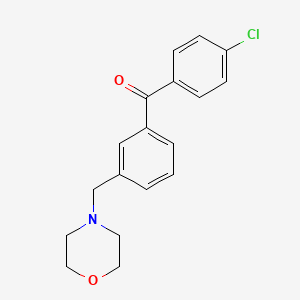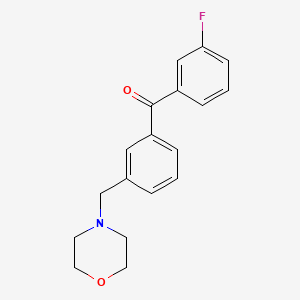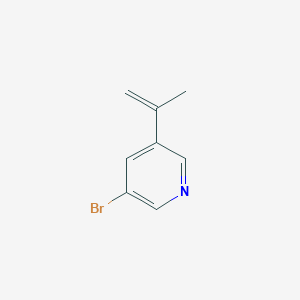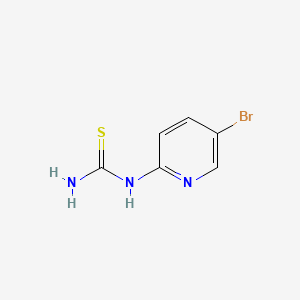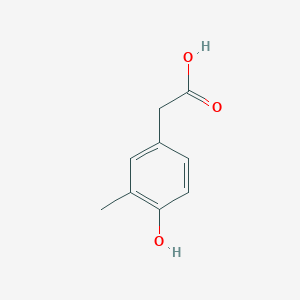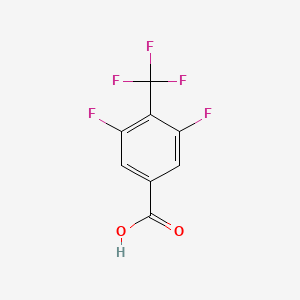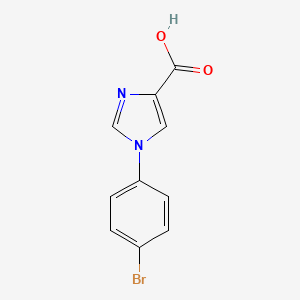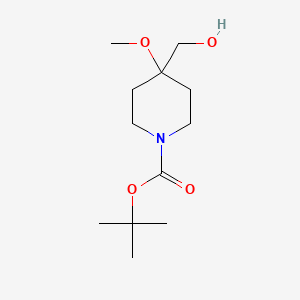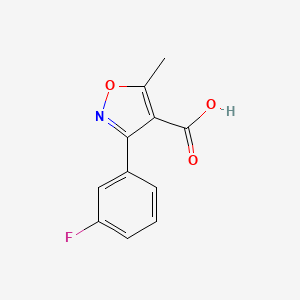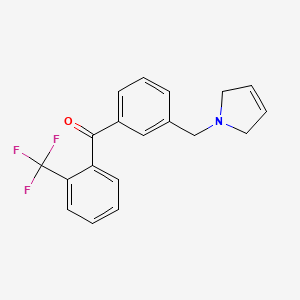
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting with the formation of a pyrrole derivative followed by various functionalization reactions. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor involved the creation of a pyrrole derivative and subsequent acylation to achieve the desired bioactive compound . Similarly, the synthesis of a dihydronaphthalene compound involved acylation and a Grignard reaction, indicating the use of organometallic reagents in the synthesis of complex pyrrole-containing compounds . These methods suggest that the synthesis of the compound would likely involve careful planning of the synthetic route, choice of reagents, and reaction conditions to successfully incorporate the pyrrole moiety and the trifluoromethylphenyl group into the final structure.
Molecular Structure Analysis
The molecular structure of pyrrole-containing compounds is often non-planar and can exhibit various symmetries, as seen in the structural analysis of a diphenyl-dihydropyrazolyl compound . Computational methods such as Density Functional Theory (DFT) are commonly used to predict and analyze the molecular geometry, including bond lengths, angles, and dihedral angles. These computational studies are crucial for understanding the three-dimensional conformation of the molecule, which can significantly influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrrole-containing compounds can be explored through experimental and computational studies. For example, the infrared vibrational spectral bands can provide insights into the types of chemical bonds and their reactivity . Additionally, the frontier molecular orbital analysis, along with the Molecular Electrostatic Potential (MESP) and global chemical reactivity parameters, can shed light on the molecule's stability and reactivity . These analyses are essential for predicting how the compound might interact with other molecules or how it might be modified in further chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure and the presence of specific functional groups. For instance, the solvent effect on the absorption wavelength of a compound can be reported, indicating how the compound's electronic properties change in different environments . The high binding affinity of a related compound to estrogen receptors suggests that the physical properties, such as solubility and permeability, are suitable for interaction with biological molecules . These properties are critical for the development of pharmaceutical agents, as they determine the compound's behavior in biological systems and its potential as a drug candidate.
Applications De Recherche Scientifique
Structural and Synthetic Studies
Research into compounds structurally related to (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone has explored various synthetic pathways and structural characteristics. For example, studies have synthesized isomorphous structures with small heterocyclic analogues, observing the chlorine-methyl exchange rule and highlighting the complexities of structural disorder in crystallography. This work underscores the intricacies of designing and analyzing molecular structures with specific substituents, such as trifluoromethyl groups, to adhere to synthetic rules and achieve desired physicochemical properties (Swamy et al., 2013).
Application in Inhibition Studies
Another avenue of research has identified organofluorine compounds, including those with pyrrole and pyrazole backbones, as potential inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. Such compounds have been shown to exhibit inhibitory activity, with IC50 values comparable to natural inhibitors, demonstrating the potential for these molecules in therapeutic applications targeting metabolic disorders (Rudnitskaya et al., 2009).
Crystallographic and Conformational Analyses
Further research has been conducted on boric acid ester intermediates with benzene rings, providing insights into their synthesis, crystal structure, and conformational behavior. Such studies utilize density functional theory (DFT) and X-ray diffraction to confirm the molecular structures of compounds and explore their physicochemical properties. These analyses highlight the utility of these compounds in understanding molecular interactions and the influence of substituents on structural and electronic configurations (Huang et al., 2021).
Antimicrobial Activity
Compounds with structural similarities to (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone have been evaluated for antimicrobial properties. Synthesis of novel derivatives has led to the identification of compounds with significant antimicrobial activity, providing a foundation for the development of new therapeutic agents targeting various bacterial and fungal infections (Kumar et al., 2012).
Safety And Hazards
The compound’s safety profile is assessed. This includes determining its toxicity, potential for causing an allergic reaction, and environmental impact.
Orientations Futures
Based on the results of these analyses, future research directions are proposed. This could include studying the compound’s potential uses, improving its synthesis, or modifying its structure to enhance its properties.
Propriétés
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)17-9-2-1-8-16(17)18(24)15-7-5-6-14(12-15)13-23-10-3-4-11-23/h1-9,12H,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSXPAQCXNPKBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643495 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone | |
CAS RN |
898749-26-3 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

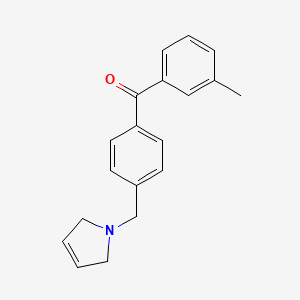
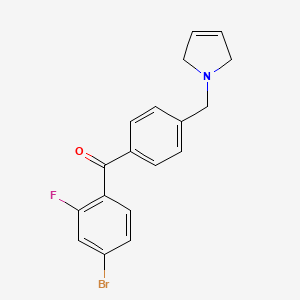
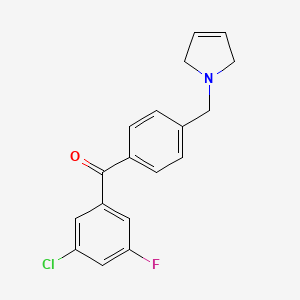
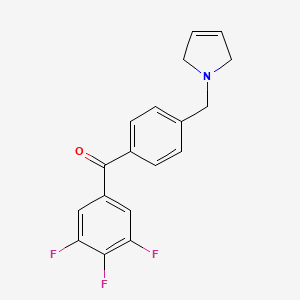
![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)
